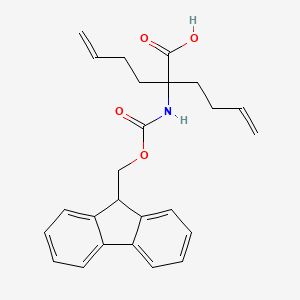

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(but-3-en-1-yl)hex-5-enoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(but-3-en-1-yl)hex-5-enoic acid, or 2-FMA for short, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of the naturally occurring amino acid phenylalanine, and has been found to have interesting biochemical and physiological effects when administered in laboratory experiments.

科学的研究の応用

Solid-Phase Peptide Synthesis

This compound is used in the solid-phase peptide synthesis . A solid-phase protocol leads to selectively protected amino alcohol intermediates, which are then oxidized to yield the desired di- or polycationic amino acid building blocks . This strategy facilitates the incorporation of multiple positive charges into the building blocks .

Preparation of Cationic Amino Acid Building Blocks

The compound is used in the preparation of cationic amino acid building blocks . These building blocks are commonly found in bioactive compounds and are used in the synthesis of peptides .

Antibacterial Hydrogels

The compound is used in the formation of amino acid-based hydrogels with broad-spectrum antibacterial properties . These hydrogels display antibacterial activity against both Gram-positive and Gram-negative bacteria .

Biocompatible Hydrogels

The compound is used in the creation of biocompatible hydrogels . These hydrogels are formed by the self-assembly of derivatized amino acids and exhibit antibacterial activity .

Preparation of Phosphoserine-Containing Tetrapeptides

The compound is used as an intermediate in the preparation of phosphoserine-containing tetrapeptides . These tetrapeptides are used as inhibitors of the BRCA1 protein .

Synthesis of N-Fmoc Protected Amino/Peptidyl Weinreb Amides

The compound is used in the synthesis of N-Fmoc α-amino/peptidyl Weinreb amides . These amides are prepared from the corresponding acid chlorides .

特性

IUPAC Name |

2-but-3-enyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO4/c1-3-5-15-25(23(27)28,16-6-4-2)26-24(29)30-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h3-4,7-14,22H,1-2,5-6,15-17H2,(H,26,29)(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCPVOHYIPMKFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(CCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-Amino-3-[4-(4-hydroxy-3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid](/img/structure/B577567.png)

![3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B577587.png)

![3'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B577589.png)